molecular formula C19H18N6O2S B358165 14,14-dimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide CAS No. 899387-45-2

14,14-dimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

Cat. No.: B358165
CAS No.: 899387-45-2
M. Wt: 394.5g/mol
InChI Key: FCVTWONRZKLVDN-UHFFFAOYSA-N
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Description

10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide is a complex heterocyclic compound It features a unique structure that combines pyridine, pyrano, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide typically involves multi-step reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

10,10-dimethyl-N-(3-pyridinylmethyl)-10,11-dihydro-8H-pyrano

Properties

CAS No.

899387-45-2

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5g/mol

IUPAC Name

14,14-dimethyl-N-(pyridin-3-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxamide

InChI

InChI=1S/C19H18N6O2S/c1-19(2)6-12-13(9-27-19)28-18-14(12)16-23-15(24-25(16)10-22-18)17(26)21-8-11-4-3-5-20-7-11/h3-5,7,10H,6,8-9H2,1-2H3,(H,21,26)

InChI Key

FCVTWONRZKLVDN-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CN=CC=C5)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C(=O)NCC5=CN=CC=C5)C

Origin of Product

United States

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